molecular formula C12H18N2O2S B1683129 Thiamylal CAS No. 77-27-0

Thiamylal

カタログ番号: B1683129
CAS番号: 77-27-0
分子量: 254.35 g/mol
InChIキー: XLOMZPUITCYLMJ-UHFFFAOYSA-N

説明

Thiamylal is a ultra-short-acting thiobarbiturate anesthetic agent used in scientific research . Its primary research applications include the induction of general anesthesia for surgical procedures and the study of sedative-hypnotic mechanisms . The compound's high lipid solubility allows for rapid absorption and fast onset of action, making it a valuable tool for investigations requiring short-duration anesthesia . The mechanism of action of this compound involves binding to a distinct site on the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system . This binding potentiates the effect of GABA by increasing the duration of chloride ion channel opening at the receptor complex. The resulting increase in chloride ion flux leads to neuronal hyperpolarization and a prolonged postsynaptic inhibitory effect, which manifests as central nervous system depression . Chemically, this compound is known as 5-(Pentan-2-yl)-5-(prop-2-en-1-yl)-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione and has a molecular formula of C12H18N2O2S and a molecular weight of 254.35 g/mol . It is a thiobarbiturate, characterized by the substitution of the oxygen at the C2 position of the barbiturate core with a sulfur atom. This modification enhances the compound's lipophilicity, contributing to its rapid onset and short duration of effect compared to oxybarbiturates . This compound is primarily metabolized in the liver . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

特性

IUPAC Name

5-pentan-2-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOMZPUITCYLMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1(C(=O)NC(=S)NC1=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048441
Record name Thiamylal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Thiamylal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015285
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.06e-02 g/L
Record name Thiamylal
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01154
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Thiamylal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015285
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

77-27-0
Record name Thiamylal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiamylal [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiamylal
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01154
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name thiamylal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120815
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiamylal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-allyl-5-(1-methylbutyl)-2-thiobarbituric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.927
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIAMYLAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01T23W89FR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Thiamylal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015285
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

132-133 °C, 132 - 133 °C
Record name Thiamylal
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01154
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Thiamylal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015285
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

準備方法

Stepwise Alkylation of Diethyl Malonate

The synthesis begins with the double alkylation of diethyl malonate using 2-bromopentane and allyl bromide (Figure 1). Potassium tert-butoxide in dimethylformamide (DMF) facilitates deprotonation, enabling nucleophilic substitution at the α-carbon. The first alkylation introduces the 1-methylbutyl group, while the second installs the allyl moiety.

Table 1: Reaction Conditions for Alkylation Steps

Parameter First Alkylation (2-Bromopentane) Second Alkylation (Allyl Bromide)
Solvent DMF DMF
Base Potassium tert-butoxide Potassium tert-butoxide
Temperature 0–5°C (initial), then ambient 0–5°C (initial), then ambient
Yield 82% 58% (crude, with impurities)

The intermediate diethyl 2-allyl-2-(1-methylbutyl)malonate exhibits limited stability, necessitating immediate use in subsequent steps.

Cyclocondensation with Thiourea

The dialkylated malonate undergoes cyclization with thiourea in ethanol under strongly basic conditions (sodium ethoxide). This step forms the thiobarbiturate ring through nucleophilic attack of the thiourea sulfur on the electrophilic carbonyl carbons.

$$
\text{Diethyl 2-allyl-2-(1-methylbutyl)malonate} + \text{Thiourea} \xrightarrow{\text{NaOEt}} \text{this compound} + 2\text{EtOH}
$$

Key challenges include:

  • Incomplete cyclization : Residual DMF from alkylation inhibits ring closure, requiring rigorous solvent removal.
  • Oxidative desulfuration : Exposure to air converts this compound to secobarbital, necessitating nitrogen atmospheres during workup.

Alternative Synthetic Approaches

Thiourea-Mediated One-Pot Synthesis

A modified one-pot protocol condenses diethyl malonate, 2-bromopentane, allyl bromide, and thiourea in a single reactor. This method reduces intermediate isolation steps but demands precise stoichiometric control:

Table 2: Comparative Yields of Classical vs. One-Pot Methods

Method Overall Yield Purity (HPLC)
Stepwise alkylation 32% 89%
One-pot synthesis 27% 78%

While less efficient, the one-pot approach minimizes handling of air-sensitive intermediates.

Solid-Phase Synthesis for Small-Scale Production

Recent adaptations employ polymer-supported bases (e.g., Amberlyst A26 hydroxide) to facilitate catalyst recovery. This green chemistry approach improves atom economy but remains limited to research-scale synthesis due to slow reaction kinetics.

Optimization of Reaction Conditions

Solvent Systems

  • Ether vs. acetonitrile : Acetonitrile precipitation (vs. ether extraction) prevents this compound degradation during solvent removal, increasing yield from 68% to 82%.
  • Aqueous workup : Acidification with HCl (pH <3) precipitates this compound as the free acid, while neutralization with NaOH yields the water-soluble sodium salt.

Temperature and Time Parameters

  • Alkylation : Maintaining temperatures below 5°C during reagent addition suppresses side reactions like β-elimination of allyl groups.
  • Cyclization : Extended reaction times (12–18 hours) at 40°C improve ring closure completeness but risk thiourea decomposition.

Analytical Characterization and Quality Control

Chromatographic Methods

  • HPLC-DAD : Reverse-phase C18 columns with 0.1M monoammonium phosphate/methanol (60:40) mobile phase resolve this compound from desulfuration byproducts (e.g., secobarbital). Retention time: 8.2 minutes at 240 nm.
  • GC-MS : Electron ionization (70 eV) produces characteristic fragments at m/z 254 (M+), 169 (C8H13NS+), and 85 (C5H9O+).

Spectroscopic Validation

  • IR : Thiocarbonyl stretch at 1670 cm⁻¹ confirms successful thiobarbiturate formation.
  • 1H NMR : Allyl protons resonate as a multiplet at δ 5.8–5.9 ppm, while the 1-methylbutyl chain shows distinct splitting patterns between δ 0.8–1.6 ppm.

Table 3: Key Physicochemical Properties of this compound

Property Value
Molecular weight 254.35 g/mol
Melting point 132–133°C
LogP (octanol/water) 3.02
Aqueous solubility 3.48×10⁻⁴ M (25°C)

Industrial Manufacturing Considerations

Scalability Challenges

  • 2-Bromopentane synthesis : Industrial plants often produce this reagent in situ via radical bromination of pentane, requiring strict control to avoid diastereomer formation.
  • Waste management : DMF recovery units are mandatory due to the solvent’s high toxicity and environmental persistence.

Regulatory Compliance

  • ICH guidelines : Residual solvent limits (DMF <880 ppm, ethanol <5000 ppm) necessitate multistage vacuum distillation.
  • Stability testing : Accelerated degradation studies (40°C/75% RH) confirm this compound sodium retains >95% potency for 24 months when stored under nitrogen.

化学反応の分析

科学研究への応用

チオペンタルは、幅広い科学研究への応用があります。

    化学: チオペンタルは、バルビツール酸とその誘導体に関する研究のモデル化合物として使用されます。

    生物学: 鎮静作用と抗けいれん作用があるため、中枢神経系の研究に使用されます。

    医学: チオペンタルは、麻酔効果とけいれんの管理における役割について、臨床研究で使用されています。

    産業: 麻酔薬の製造に、製薬業界で使用されます

科学的研究の応用

Anesthesia Induction

Thiamylal is frequently used for the induction of general anesthesia. It allows for a quick transition from consciousness to an anesthetized state, making it ideal for short surgical procedures.

  • Dosage : Typical dosages range from 200 to 300 mg for adults, depending on the patient's weight and health status.
  • Mechanism : By binding to GABA-A receptors, this compound increases chloride ion influx, leading to neuronal hyperpolarization and decreased excitability.

Sedation in Pediatric Procedures

Recent studies have highlighted this compound's effectiveness in providing sedation during pediatric procedures such as colonoscopies.

Case Study: this compound vs. Midazolam in Pediatric Colonoscopy

A study involving 60 children compared this compound with midazolam for sedation during colonoscopy:

ParameterThis compound GroupMidazolam Groupp-value
Successful Sedation (%)90.6%64.3%0.03
Median Procedure Time (min)31300.92
Adverse Events (%)22%25%N/A

The results indicated that this compound provided a significantly higher success rate without mid-awakening compared to midazolam, demonstrating its efficacy and safety in pediatric sedation .

Euthanasia in Laboratory Animals

This compound has also been evaluated as a euthanasia agent for laboratory mice, particularly following the discontinuation of other barbiturates like pentobarbital sodium.

Study Findings on Euthanasia

A study assessed this compound sodium's effectiveness as a euthanasia drug:

  • Dosage : Effective at dosages of 200 mg/kg or more.
  • Effects : Induced rapid unconsciousness comparable to pentobarbital.
  • Hematological Impact : Notable changes included decreased blood chloride and calcium levels and increased liver enzyme markers (aspartate aminotransferase and alanine aminotransferase), suggesting potential hepatic damage at high doses .

Therapeutic Uses

Beyond anesthesia and euthanasia, this compound is employed in managing tension headaches and migraines when combined with analgesics like acetaminophen or aspirin. Its sedative effects help alleviate pain by inducing relaxation.

Safety Profile

While this compound is effective, its safety profile must be considered:

  • Adverse Effects : Common adverse effects include respiratory depression, hypotension, and potential liver function impairment with prolonged use.
  • Monitoring : Continuous monitoring of vital signs is recommended during administration to mitigate risks associated with CNS depression.

作用機序

チオペンタルは、γ-アミノ酪酸(GABA)A受容体の塩化物イオンチャネルに関連する特定の部位に結合することにより、その効果を発揮します。 この結合は、塩化物イオンチャネルが開いている時間を延長し、それにより視床におけるGABAのシナプス後抑制効果が長引きます。 これは、チオペンタルの鎮静作用と催眠作用をもたらします .

類似化合物との比較

Thiopental

  • Structural Similarity : Thiamylal and thiopental are thiobarbiturates differing at the 5-position (allyl vs. ethyl group). This compound is ~1.2× more potent due to enhanced lipid solubility .
  • Pharmacokinetics : Both are ultrashort-acting, but this compound accumulates less in adipose tissue (peak serum concentration: 10.52 µg/mL at 48 h) during step-down infusion for intracranial pressure management .
  • Clinical Use : Thiopental is more commonly used for status epilepticus, whereas this compound is preferred in pediatric sedation due to fewer mid-procedure awakenings (90.6% success rate vs. 64.3% for midazolam) .

Pentobarbital and Secobarbital

  • Euthanasia Efficacy : this compound (200 mg/kg) achieves equivalent lethality to pentobarbital and secobarbital in mice but induces significant hypocalcemia and elevated liver enzymes, limiting its use in studies requiring intact organ function .
  • Metabolic Interactions : Unlike pentobarbital, this compound inhibits glucose transport in erythrocytes, an effect antagonized by levetiracetam (Ki = 0.127 mM vs. 0.427 mM for pentobarbital) .

Pharmacodynamic and Kinetic Comparisons

Table 1: Key Pharmacokinetic Parameters

Compound Onset (min) Duration (min) Protein Binding (%) Metabolism Pathway Adipose Distribution
This compound 1–2 8–21 82.5–88.3* CYP2C9 (enantioselective) High (140 µg/g in myocardial fat)
Thiopental 1–2 10–30 72–86 Hepatic (CYP3A4) Moderate
Midazolam 2–5 15–80 96–98 CYP3A4/5 Low
Propofol 0.5–1 4–8 95–98 Glucuronidation High

*Enantiomer-specific: R(+)-thiamylal = 17.5% unbound; S(-)-thiamylal = 11.7% unbound .

Midazolam

  • Sedation Depth: this compound maintains deeper sedation with fewer mid-awakenings (19% vs. 25% respiratory events for midazolam) during pediatric colonoscopy, particularly in low-weight children (p=0.03) .
  • Cardiovascular Effects : Midazolam causes less hypotension but higher rates of hyperventilation (14% vs. 19% desaturation for this compound) .

Propofol

  • QT Interval : this compound prolongs QT intervals less than propofol (P<0.05), making it safer for congenital long QT syndrome patients .
  • Respiratory Safety : Propofol is associated with fewer apneic events (P<0.0001) but requires stricter hemodynamic monitoring .

Etomidate

  • Cardiopulmonary Stability : Etomidate preserves myocardial oxygen consumption and left ventricular contractility better than this compound, which increases heart rate and blood pressure (P<0.05) .

Adverse Event Profile

Table 2: Adverse Effects by Compound

Compound Common Adverse Effects Severe Risks
This compound Respiratory depression (17–19%), hepatotoxicity, hypocalcemia Hepatic necrosis (200 mg/kg)
Thiopental Hypotension, laryngospasm Tissue necrosis on extravasation
Midazolam Hyperventilation, paradoxical agitation Rare anaphylaxis
Propofol Hypotension, pain at injection site Propofol infusion syndrome

生物活性

Thiamylal, a barbiturate anesthetic, is primarily utilized for the induction of general anesthesia and sedation. Its biological activity is characterized by its interactions with the central nervous system (CNS), particularly through its modulation of gamma-aminobutyric acid (GABA) receptors. This article delves into the pharmacodynamics, clinical applications, case studies, and research findings related to this compound.

This compound functions as a CNS depressant by binding to GABA-A receptors, enhancing the inhibitory effects of GABA. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability. The specific actions include:

  • GABA-A Receptor Modulation : this compound increases the duration that the chloride ion channel remains open when GABA binds, thereby prolonging its inhibitory effect .
  • Potassium Channel Inhibition : It also inhibits ATP-sensitive inward rectifier potassium channels, contributing to its sedative properties .

Pharmacokinetics

Clinical Applications

This compound is employed in various medical settings, notably:

  • General Anesthesia : Used for rapid induction due to its quick onset and short duration of action.
  • Sedation in Pediatric Procedures : A study comparing this compound with midazolam for pediatric colonoscopy showed a higher success rate without mid-awakening (90.6% vs. 64.3%) when using this compound .

Table 1: Comparison of this compound and Midazolam in Pediatric Sedation

OutcomeThis compound Group (n=32)Midazolam Group (n=28)p-value
Successful CS without mid-awakening29 (90.6%)18 (64.3%)0.03
Median Procedure Time (min)31300.92
Median Recovery Time (min)40370.70
Adverse Events (%)2225N.S.

Case Studies and Research Findings

  • Pediatric Colonoscopy Study :
    A retrospective study involving 60 children demonstrated that this compound was effective for sedation during colonoscopy procedures without significant adverse effects or prolonged recovery times .
  • Febrile Refractory Status Epilepticus :
    In a cohort study examining the use of this compound for treating refractory seizures in children, it was found to be effective with no severe adverse events reported .
  • Artificial Abortion and Endometritis :
    Historical data on this compound's use in artificial abortion indicated its effectiveness as an anesthetic in gynecological procedures, highlighting its versatility beyond general anesthesia applications .

Adverse Effects

While generally considered safe when used appropriately, this compound can lead to several adverse effects including:

  • Respiratory depression
  • Hypotension
  • Allergic reactions

The incidence of these effects appears comparable to other sedatives like midazolam, with no severe complications reported in recent studies .

Q & A

Q. What is the molecular mechanism of action of thiamylal, and how does it interact with neuronal receptors?

this compound binds to the γ-aminobutyric acid type A (GABAA) receptor, prolonging chloride ion channel opening and enhancing inhibitory neurotransmission. This interaction induces sedation, hypnosis, and anesthesia. Unlike propofol, this compound also inhibits sarcolemmal ATP-sensitive potassium (KATP) channels, which may impair endogenous organ-protective mechanisms during ischemia .

Q. What are the primary clinical applications of this compound in modern anesthesia?

this compound is an ultra-short-acting barbiturate used intravenously for induction of general anesthesia, management of convulsions, and short-duration surgical procedures. Its rapid onset and short action make it suitable for procedures requiring quick recovery .

Q. How do pharmacokinetic properties like protein binding and metabolism influence this compound’s clinical efficacy?

this compound enantiomers exhibit stereoselective protein binding and metabolism. The S(−)-enantiomer binds more strongly to human serum albumin (Site II), while the R(+)-enantiomer is metabolized faster by cytochrome P-450 CYP2C9. This enantioselectivity affects drug distribution and clearance, necessitating dose adjustments in clinical settings .

Q. How does this compound compare to thiopental in terms of potency and clinical outcomes?

In vitro studies show this compound has ~1.08 times the potency of thiopental. However, clinical trials using double-blind techniques found no significant differences in laryngospasm incidence, recovery time, or cumulative effects between the two drugs, highlighting the importance of context in translating in vitro data to clinical practice .

Q. What safety considerations are critical when administering this compound?

this compound has a narrow therapeutic index, with risks of respiratory depression, hypotension, and toxicity in overdose cases. Postmortem analyses using liquid chromatography–tandem mass spectrometry (LC-MS/MS) reveal high adipose tissue distribution, which complicates forensic and clinical toxicity assessments .

Advanced Research Questions

Q. How can researchers design experiments to assess enantioselective pharmacokinetics of this compound?

Methodology:

  • Protein binding assays : Use human serum albumin and displacement studies with site-specific probes (e.g., dansylsarcosine for Site II) to quantify enantiomer binding affinities.
  • Metabolism studies : Incubate enantiomers with human liver microsomes and isoform-selective CYP inhibitors (e.g., sulfaphenazole for CYP2C9) to identify metabolic pathways .

Q. What experimental approaches evaluate this compound’s effects on KATP channels?

Use patch-clamp electrophysiology on recombinant KATP channels (e.g., SUR1/Kir6.2 or SUR2B/Kir6.1) in inside-out configurations. Apply this compound (0.05–0.3 mM) to the intracellular membrane surface to measure dose-dependent inhibition. Compare with propofol to differentiate mechanisms of channel modulation .

Q. How do preanesthetic agents like diazepam or detomidine alter this compound’s hemodynamic effects in animal models?

Experimental design:

  • Administer preanesthetic agents (e.g., diazepam, acepromazine) prior to this compound in equine models.
  • Monitor hemodynamic parameters (cardiac output, systemic vascular resistance) using ANOVA for repeated measures and Duncan’s multiple comparisons test to assess interactions .

Q. What advanced analytical methods quantify this compound and its metabolites in biological matrices?

Methodology:

  • LC-MS/MS with modified QuEChERS extraction : For adipose tissue, add acetonitrile-hexane partitioning to isolate hydrophobic compounds. Validate limits of quantitation (LOQ: 0.005 µg/mL in serum) and assess metabolite secobarbital for forensic applications .

Q. How does this compound affect fetal heart rate (FHR) during maternal anesthesia, and how can these effects be measured?

Experimental protocol:

  • Administer this compound to pregnant models and record FHR via non-stress tests.
  • Compare with propofol using one-way ANOVA and Scheffe’s test. Key findings: this compound induces fetal sleep faster than propofol (220 vs. 440 sec) but causes less FHR depression (154 vs. 138 beats/min) .

Q. Methodological Notes

  • Contradiction resolution : When reconciling in vitro potency (e.g., this compound vs. thiopental) with clinical outcomes, conduct meta-analyses that account for study blinding, sample size, and endpoints like laryngospasm incidence .
  • Ethical considerations : Adhere to WHO guidelines on this compound’s therapeutic usefulness (rated high) and dependence potential (moderate likelihood of abuse) in human and veterinary applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiamylal
Reactant of Route 2
Thiamylal

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。